molecular formula C18H16N2O6 B342163 2-OXO-2-PHENYLETHYL 3-[(3-NITROPHENYL)CARBAMOYL]PROPANOATE

2-OXO-2-PHENYLETHYL 3-[(3-NITROPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B342163
M. Wt: 356.3 g/mol
InChI Key: LZRYCFPYPDIDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-OXO-2-PHENYLETHYL 3-[(3-NITROPHENYL)CARBAMOYL]PROPANOATE is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 3-[(3-NITROPHENYL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2-phenylethyl acetate with 3-nitroaniline under acidic conditions, followed by esterification with butanoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 3-[(3-NITROPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces amines.

    Substitution: Produces various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 3-[(3-NITROPHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-OXO-2-PHENYLETHYL 3-[(3-NITROPHENYL)CARBAMOYL]PROPANOATE exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl acetate
  • 3-Nitroaniline
  • Butanoic acid derivatives

Uniqueness

2-OXO-2-PHENYLETHYL 3-[(3-NITROPHENYL)CARBAMOYL]PROPANOATE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H16N2O6

Molecular Weight

356.3 g/mol

IUPAC Name

phenacyl 4-(3-nitroanilino)-4-oxobutanoate

InChI

InChI=1S/C18H16N2O6/c21-16(13-5-2-1-3-6-13)12-26-18(23)10-9-17(22)19-14-7-4-8-15(11-14)20(24)25/h1-8,11H,9-10,12H2,(H,19,22)

InChI Key

LZRYCFPYPDIDDD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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